molecular formula C8H12ClNS B3267174 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride CAS No. 444559-49-3

4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride

Cat. No.: B3267174
CAS No.: 444559-49-3
M. Wt: 189.71 g/mol
InChI Key: NSOFHCSFGWSTIZ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride (CAS 444559-49-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydrobenzo[b]thiophene core with an amine substituent at the 6-position, presented as a stable hydrochloride salt to enhance its solubility in polar solvents . This chemical serves as a key synthetic intermediate for developing novel therapeutic agents. Scientific research has identified derivatives of this scaffold as promising candidates in oncology, particularly for colorectal cancer (CRC). Studies show that these derivatives can act as potent inhibitors of key enzymes in cancer cell metabolism, namely pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are critical to the Warburg effect that fuels tumor progression . One specific derivative (compound 1b ) demonstrated notable inhibitory activity with IC50 values of 57.10 μg/mL for PDK1 and 64.10 μg/mL for LDHA . Furthermore, some derivatives exhibit significant cytotoxic activities against LoVo and HCT-116 colorectal cancer cell lines . Beyond oncology, this chemical scaffold shows substantial anti-inflammatory potential. Research indicates that tetrahydrobenzo[b]thiophene derivatives can activate the NRF2 pathway via a non-electrophilic mechanism, disrupting the KEAP1-NRF2 interaction and leading to upregulation of antioxidant genes . This mechanism helps counteract oxidative stress and reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . The compound's core structure is also featured in patents investigating treatments for mycobacterial infections, including tuberculosis . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers must adhere to their institution's safety protocols when handling this compound.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h3-4,7H,1-2,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOFHCSFGWSTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various aldehydes or ketones. One common method includes the reaction with salicylaldehyde to form a Schiff base, which can then be converted into the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and amine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Biological Activity Key References
4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine HCl Amine group at C6; hydrochloride salt Potential CNS/anti-inflammatory*
Tinoridine Hydrochloride 3-Ethoxycarbonyl, 6-benzyl, pyridine fusion NSAID (2× potency vs. aspirin)
Thiourea Derivatives (e.g., 3a, 4a) Benzoyl-thiourea; annulated pyrimidine rings Antitumor (tested on 3 cell lines)
Methyl 6-Chloro-3-[...]-benzodithiazine Chloro, dihydroxybenzylidene, dioxo groups Synthetic intermediate

Notes:

  • Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine HCl) exhibits rapid oral absorption (peak plasma in 30 min) and a 3-hour half-life, underscoring the impact of ethoxycarbonyl and benzyl groups on pharmacokinetics .
  • Thiourea derivatives (e.g., 3a, 4a) demonstrate how annulation with pyrimidine rings enhances antitumor activity, likely through DNA intercalation or kinase inhibition .
  • The target compound’s lack of bulky substituents (e.g., benzyl or ethoxycarbonyl) may limit its metabolic stability compared to Tinoridine but could improve blood-brain barrier penetration for CNS applications.

Anti-inflammatory Activity

  • Tinoridine Hydrochloride: Exhibits dual analgesic and anti-inflammatory effects, attributed to cyclooxygenase (COX) inhibition. Its benzyl group may enhance binding affinity to COX-2 .
  • Target Compound : The amine group’s basicity (enhanced by HCl salt) could facilitate interactions with inflammatory mediators, though empirical data are needed.

Antitumor Activity

  • Thiourea Derivatives (3a, 4a) : Show moderate to potent activity against three cancer cell lines, with IC₅₀ values ranging from 5–20 μM. The annulated pyrimidine-thiophene scaffold likely disrupts microtubule assembly or topoisomerase function .
  • Target Compound : The unmodified tetrahydrobenzo[b]thiophene core may lack the steric bulk required for antitumor efficacy, highlighting the necessity of functionalization (e.g., thiourea addition).

Physicochemical and Analytical Data

Spectral and Elemental Analysis

  • Methyl 6-Chloro-3-[...]-benzodithiazine : NMR peaks at δ 8.62 ppm (N=CH) and elemental analysis (C 39.11%, H 2.59%, N 13.06%) confirm structural integrity .
  • Target Compound : Expected NMR signals include δ 2.5–3.5 ppm (tetrahydrothiophene protons) and δ 6.5–7.5 ppm (aromatic protons if present).

Biological Activity

4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride is a heterocyclic compound belonging to the thiophene class. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores its synthesis, biological mechanisms, and various research findings that highlight its significance in medicinal chemistry.

Synthesis of this compound

The synthesis typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with aldehydes or ketones. A common method includes the reaction with salicylaldehyde to form a Schiff base, which can then be converted into the hydrochloride salt.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as an inhibitor of key enzymes involved in cancer metabolism:

  • PDK1 and LDHA Inhibition : The compound has shown IC50 values of 57.10 μg/mL for PDK1 and 64.10 μg/mL for LDHA compared to standard inhibitors sodium dichloroacetate and sodium oxamate .

Antimicrobial and Antioxidant Activities

In addition to its anticancer properties, this compound has demonstrated antimicrobial and antioxidant activities. It was evaluated against various bacterial strains and showed promising results in inhibiting their growth.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as PDK1 and LDHA that are crucial for cancer cell metabolism.
  • Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress in cells, which is linked to cancer progression.

Study on Colorectal Cancer

A study focused on the biological evaluation of several derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene showed that compound 1b exhibited strong activity against colorectal cancer cells (LoVo and HCT-116) with significant cytotoxicity . The study also utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins.

Comparative Analysis with Similar Compounds

A comparative analysis revealed that while similar thiophene derivatives exist, this compound is unique due to its specific amine group that allows for diverse chemical modifications. Its ability to inhibit key enzymes involved in cancer metabolism distinguishes it from other compounds in its class .

Data Summary

Biological ActivityIC50 Values (μg/mL)Target Enzymes
PDK157.10Cancer Metabolism
LDHA64.10Cancer Metabolism
AntimicrobialModerate ActivityVarious Bacterial Strains
AntioxidantSignificant ActivityOxidative Stress Reduction

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride, and what key reaction parameters require optimization?

The synthesis typically involves multi-step reactions, such as cyclization of precursor amines with thiophene derivatives under controlled conditions. For example, tetrahydrobenzo[b]thiophene derivatives are synthesized via reactions in tetrahydrofuran (THF) with diamines or phosphazene intermediates, monitored by thin-layer chromatography (TLC) and purified via column chromatography . Critical parameters include solvent choice (e.g., THF for solubility), reaction time (e.g., 3 days for complete conversion), and temperature (room temperature for stability). Triethylamine is often used to neutralize byproducts like HCl, requiring precise stoichiometry .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure via chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, amine protons at δ 2.0–3.0 ppm) .
  • Mass Spectrometry (MS) : LC-MS and HRMS validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, though requires high-purity crystals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Compliance with institutional Chemical Hygiene Plans is mandatory. Key protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • Waste Disposal : Neutralize acidic byproducts before disposal.
  • Training : Pass safety exams (100% score required) covering emergency procedures and hazard mitigation .

Advanced Research Questions

Q. How can computational reaction path search methods improve the efficiency of synthesizing this compound derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening of solvents, catalysts, and temperatures to identify optimal conditions, shortening development time by ~40% . Molecular dynamics simulations further refine solvent effects and steric hindrance in cyclization steps .

Q. What experimental strategies are recommended to resolve contradictory data regarding the biological activity mechanisms of 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine derivatives?

  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets (e.g., enzymes).
  • Molecular Docking : Simulate interactions with receptor active sites to identify binding modes (e.g., hydrogen bonding with thiophene sulfur) .
  • In Vitro Assays : Compare antibacterial efficacy across bacterial strains (e.g., MIC values) to isolate structure-activity relationships (SARs) .

Q. How should researchers approach conflicting spectroscopic data during structural elucidation of this compound analogs?

  • Multi-Technique Validation : Cross-validate NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing NH₂ protons from solvent peaks).
  • Dynamic NMR : Detect conformational changes at variable temperatures.
  • High-Resolution Crystallography : Resolve positional disorder in crystal lattices .
  • Factorial Design : Systematically vary experimental parameters (e.g., concentration, solvent) to isolate spectral artifacts .

Q. What alternative synthetic pathways exist for this compound when traditional amidation/coupling reactions show limited efficacy?

  • Microwave-Assisted Synthesis : Accelerate reaction kinetics for time-sensitive steps (e.g., cyclization at 100°C for 30 minutes vs. 3 days) .
  • Enzymatic Catalysis : Use lipases or proteases for stereoselective amide bond formation under mild conditions.
  • Solid-Phase Synthesis : Immobilize intermediates on resin to improve purity and yield in multi-step sequences .

Methodological Notes

  • Data Integrity : Use encrypted chemical software for spectral analysis and simulation to prevent data breaches .
  • Ethical Compliance : Adhere to non-therapeutic use guidelines; this compound is not FDA-approved for human/animal testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.